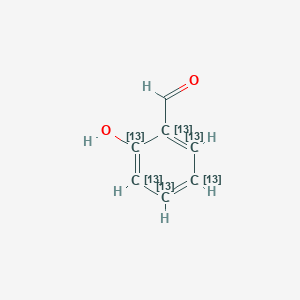![molecular formula C27H30FNO6 B13434275 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including carboxylic acids, hydroxyl groups, and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid involves several steps, starting from readily available starting materials. The key steps typically include:
- Formation of the pyrrole ring through a condensation reaction.
- Introduction of the fluorophenyl and phenyl groups via electrophilic aromatic substitution.
- Addition of the carboxylic acid and hydroxyl groups through oxidation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carboxylic acids may produce primary alcohols.
Aplicaciones Científicas De Investigación
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-chlorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid
- 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-bromophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid
Uniqueness
The uniqueness of 1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and binding affinity to molecular targets compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C27H30FNO6 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C27H30FNO6/c1-16(2)25-24(27(34)35)23(17-6-4-3-5-7-17)26(18-8-10-19(28)11-9-18)29(25)13-12-20(30)14-21(31)15-22(32)33/h3-11,16,20-21,30-31H,12-15H2,1-2H3,(H,32,33)(H,34,35)/t20-,21-/m1/s1 |
Clave InChI |
KCNVBWLMWGLZFC-NHCUHLMSSA-N |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)O |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)


![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)

